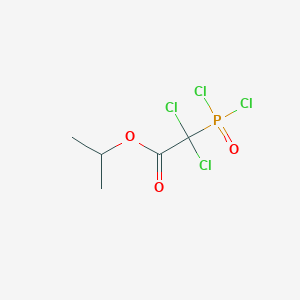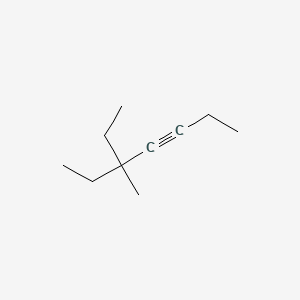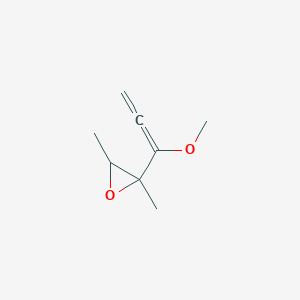![molecular formula C11H7N5O3 B14596248 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole CAS No. 60838-05-3](/img/structure/B14596248.png)
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole is a heterocyclic compound that features a furan ring substituted with a nitrophenyl group and a tetrazole ring
Vorbereitungsmethoden
The synthesis of 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole typically involves multiple steps. One common route starts with the preparation of 5-(2-nitrophenyl)furfural, which can be synthesized through a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (2-nitrophenyl)boronic acid, followed by hydrolysis of the ester moiety . The resulting 5-(2-nitrophenyl)furfural is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring .
Analyse Chemischer Reaktionen
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the nitrophenyl and tetrazole moieties, which are known to exhibit biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole include:
5-(2-nitrophenyl)furfural: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
5-(2-nitrophenyl)-2-furfuraldehyde: Another related compound with similar structural features and applications.
Nitrofurantoin analogues: Compounds containing furan and nitro groups, used as antimicrobial agents.
The uniqueness of this compound lies in the combination of the furan, nitrophenyl, and tetrazole moieties, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
60838-05-3 |
|---|---|
Molekularformel |
C11H7N5O3 |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole |
InChI |
InChI=1S/C11H7N5O3/c17-16(18)8-4-2-1-3-7(8)9-5-6-10(19-9)11-12-14-15-13-11/h1-6H,(H,12,13,14,15) |
InChI-Schlüssel |
CANFIGGZNPOQMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NNN=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)

![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)

methanone](/img/structure/B14596231.png)



![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)
